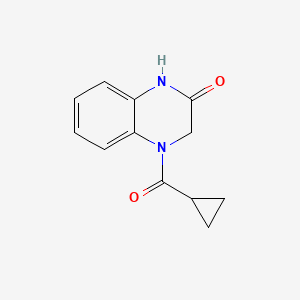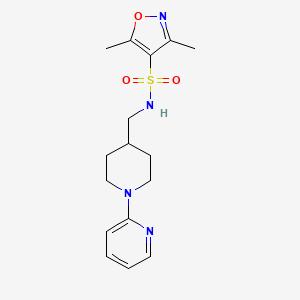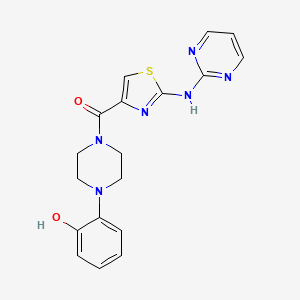![molecular formula C14H15ClN2O2 B2656587 3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1052564-77-8](/img/structure/B2656587.png)
3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and other related properties. For “3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid”, the molecular weight is 278.73 g/mol . Other properties are not available in the literature .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of related compounds involves regiospecific methods that can produce compounds with distinct properties. For example, Kumarasinghe et al. (2009) discussed the synthesis of a closely related compound, emphasizing the importance of single-crystal X-ray analysis for unambiguous structure determination. This method highlights the compound's potential in forming hydrogen-bonded dimers and showcasing conformational differences critical for structural analysis (Kumarasinghe, Hruby, & Nichol, 2009).
Anticancer and Antimicrobial Applications
Some derivatives have been explored for their potential in anticancer and antimicrobial applications. For instance, a study by Hafez, El-Gazzar, & Al-Hussain (2016) synthesized novel pyrazole derivatives to evaluate their in vitro antimicrobial and anticancer activity. The research found that some compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Corrosion Inhibition
Research by Olasunkanmi & Ebenso (2019) investigated the use of quinoxaline-based propanones as inhibitors of mild steel corrosion in hydrochloric acid, suggesting potential industrial applications. Their study showed that these compounds could significantly reduce the corrosion rate, highlighting the compound's utility in protective coatings and corrosion inhibitors (Olasunkanmi & Ebenso, 2019).
Fluorescent Property Evaluation
Hasan, Abbas, & Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines to evaluate their fluorescent properties. The study highlighted the compounds' fluorescence in the blue region of the visible spectrum when irradiated with ultraviolet radiation, indicating potential applications in fluorescent dyes and bioimaging (Hasan, Abbas, & Akhtar, 2011).
Molecular Docking Studies
Katariya, Vennapu, & Shah (2021) conducted molecular docking studies on some new benzofuro[2,3-c]pyrazol-3(1H)-ones, incorporating biologically active heterocyclic entities. The docking studies aimed to evaluate these compounds' potential to overcome microbe resistance, suggesting their application in designing new antimicrobial agents (Katariya, Vennapu, & Shah, 2021).
Future Directions
The future directions for the study of “3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This would provide a more comprehensive understanding of this compound .
properties
IUPAC Name |
3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-13(7-8-14(18)19)10(2)17(16-9)12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFKIHAGUQGIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B2656506.png)
![methyl (2R,3S)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/no-structure.png)

![N-cyclohexyl-2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetamide](/img/structure/B2656512.png)
![4-[4-(2-Fluoroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile](/img/structure/B2656513.png)
![(2S)-2-Amino-1-[3-[(dimethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B2656514.png)

![2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2656517.png)

![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2656519.png)


